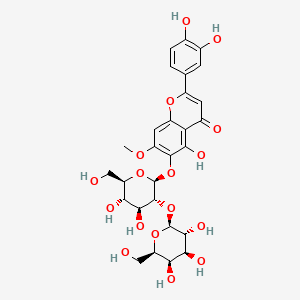
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy- is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique glycosylation pattern, which may influence its solubility, stability, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzopyranone core, hydroxylation, and glycosylation. Common synthetic routes may include:
Formation of the Benzopyranone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or hydroxylating enzymes.
Glycosylation: Attachment of sugar moieties (galactose and glucose) using glycosyl donors and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry
The compound is studied for its unique chemical properties, including its reactivity and stability. It serves as a model compound for understanding the behavior of glycosylated flavonoids.
Biology
In biological research, the compound is investigated for its potential antioxidant and anti-inflammatory activities. It may also be studied for its effects on cellular signaling pathways.
Medicine
The compound’s potential therapeutic effects are explored in various medical research areas, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
In the industrial sector, the compound may be used in the development of nutraceuticals, pharmaceuticals, and cosmetic products due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and upregulating antioxidant enzymes. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Rutin: A glycosylated flavonoid with enhanced solubility and bioavailability.
Uniqueness
The unique glycosylation pattern of 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy- distinguishes it from other flavonoids. This modification may enhance its solubility, stability, and bioavailability, making it a promising candidate for various applications.
Properties
CAS No. |
77139-23-2 |
|---|---|
Molecular Formula |
C28H32O17 |
Molecular Weight |
640.5 g/mol |
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O17/c1-40-15-6-14-18(12(33)5-13(41-14)9-2-3-10(31)11(32)4-9)21(36)25(15)44-28-26(23(38)20(35)17(8-30)43-28)45-27-24(39)22(37)19(34)16(7-29)42-27/h2-6,16-17,19-20,22-24,26-32,34-39H,7-8H2,1H3/t16-,17-,19+,20-,22+,23+,24-,26-,27+,28+/m1/s1 |
InChI Key |
NZZVKCWBVUOTBN-BHECJLDLSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



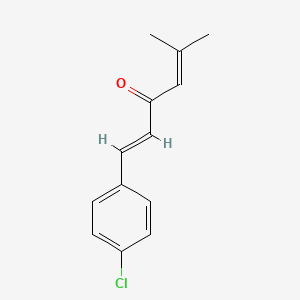
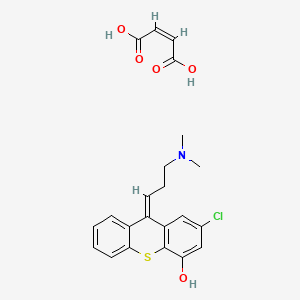
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)

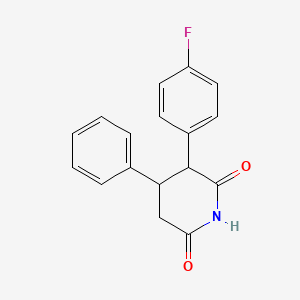
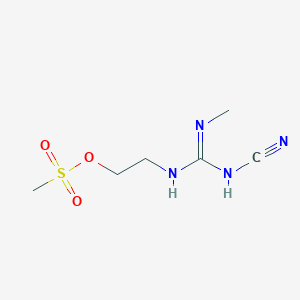




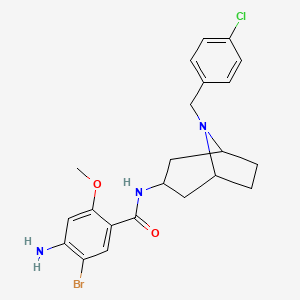
![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)
